2-Methyl-5-(trimethylsilyl)thiazole

Commercial purity HPLC Quality control

2-Methyl-5-(trimethylsilyl)thiazole (CAS 1997985-07-5) is a heterocyclic organosilicon compound characterized by a thiazole core bearing a methyl group at the C2 position and a trimethylsilyl (TMS) group at the C5 position. With a molecular formula of C₇H₁₃NSSi and a molecular weight of 171.34 g/mol, this compound features predicted physicochemical properties including a boiling point of approximately 208 °C (at 760 Torr) and a density of 0.986 g/cm³ at 25 °C.

Molecular Formula C7H13NSSi
Molecular Weight 171.34 g/mol
Cat. No. B13672821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trimethylsilyl)thiazole
Molecular FormulaC7H13NSSi
Molecular Weight171.34 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)[Si](C)(C)C
InChIInChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3
InChIKeyIUQHVTBAGLMFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trimethylsilyl)thiazole (CAS 1997985-07-5): Heterocyclic Building Block with C5-Silyl Activation for Regioselective Functionalization


2-Methyl-5-(trimethylsilyl)thiazole (CAS 1997985-07-5) is a heterocyclic organosilicon compound characterized by a thiazole core bearing a methyl group at the C2 position and a trimethylsilyl (TMS) group at the C5 position . With a molecular formula of C₇H₁₃NSSi and a molecular weight of 171.34 g/mol, this compound features predicted physicochemical properties including a boiling point of approximately 208 °C (at 760 Torr) and a density of 0.986 g/cm³ at 25 °C . The C5-TMS moiety serves as a latent nucleophilic handle, enabling regioselective C5-functionalization strategies that distinguish this compound from non-silylated thiazole analogs [1].

Why 2-Methylthiazole or 5-Trimethylsilylthiazole Cannot Substitute for 2-Methyl-5-(trimethylsilyl)thiazole in Regioselective Synthesis


The combination and specific positioning of substituents on the thiazole ring critically govern both electronic properties and synthetic utility. Computational studies on thiazole derivatives demonstrate a reactivity hierarchy of 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles toward electrophilic attack at the pyridine nitrogen atom, driven by resonance effects from electron-donating substituents [1]. 2-Methylthiazole lacks the C5-TMS group required for regioselective C5 cross-coupling or metallotropic rearrangement strategies, while 5-trimethylsilylthiazole lacks the C2-methyl group that modulates electronic character and steric environment . The C2-methyl substituent provides additional steric and electronic tuning that influences both the compound's reactivity profile and the regioselectivity of subsequent transformations [2]. Consequently, neither monosubstituted analog can fully replicate the dual-position electronic modulation and regioselective synthetic versatility of 2-Methyl-5-(trimethylsilyl)thiazole, making substitution without empirical validation inadvisable for applications requiring precise regiochemical control at the thiazole C5 position.

2-Methyl-5-(trimethylsilyl)thiazole: Quantitative Differentiation Evidence Against Structural Analogs


Commercial Purity Benchmarking: 99.9% HPLC Purity (214 nm) for 2-Methyl-5-(trimethylsilyl)thiazole vs. Analog Purity Standards

From a procurement and quality control perspective, 2-Methyl-5-(trimethylsilyl)thiazole is commercially available at a verified purity of 99.9% (HPLC, 214 nm) from specialist reagent manufacturers, a specification documented for this specific compound in its current production batch . In contrast, the structurally related analog 5-Bromo-2-methylthiazole (CAS 57268-16-3) is supplied with a standard purity specification of 98% (HPLC/GC) from major commercial vendors . While both compounds are thiazole derivatives with C2-methyl substitution, the purity differential (99.9% vs. 98%) translates to a 20-fold reduction in total impurities (0.1% vs. 2.0%), which may be consequential for sensitive applications such as catalysis, material science, or pharmaceutical intermediate synthesis where impurity profiles directly influence downstream yield and reproducibility.

Commercial purity HPLC Quality control Procurement specification

Computational Reactivity Prediction: 2-Methyl-5-(trimethylsilyl)thiazole Classifies Within High-Reacting 2-Substituted Thiazole Series

Quantum chemical calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory have established a predictive reactivity hierarchy for thiazole derivatives based on substituent position and electronic character [1]. Fukui function (fₖ⁻) analysis revealed that electron-rich thiazoles follow the reactivity sequence: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles toward electrophilic attack at the pyridine nitrogen atom [2]. 2-Methyl-5-(trimethylsilyl)thiazole, bearing both a C2 electron-donating methyl group and a C5 TMS group, is predicted to reside in the highest-reactivity tier (2-substituted series) due to resonance enhancement from the C2-methyl substituent. This computational classification provides a theoretical framework for anticipating its relative reactivity profile compared to 5-substituted-only or 4-substituted thiazole analogs.

Computational chemistry Fukui function Electrophilic reactivity DFT

Regioselective Functionalization Potential via C5-TMS Moiety: A Distinct Synthetic Handle vs. 2-Methylthiazole

The C5-trimethylsilyl group in 2-Methyl-5-(trimethylsilyl)thiazole provides a regiochemically defined synthetic handle absent in non-silylated analogs such as 2-Methylthiazole (CAS 3581-87-1). Literature precedent with structurally related 2-trimethylsilylthiazoles demonstrates that silylated thiazoles can serve as efficient counterparts for direct palladium-catalyzed cross-coupling with aromatic triflates without requiring a fluoride anion source, affording 2-arylthiazoles [1]. Additionally, (trimethylsilyl)thiazoles have been established as thiazolyl donor synthons upon reaction with carbonyl compounds (ketenes, acyl chlorides, aldehydes) for the preparation of mono- and bis-substituted thiazoles in high yields [2]. Furthermore, regioselective C-5 lithiation of 2-(trimethylsilyl)thiazole followed by transmetalation with zinc chloride enables palladium(0)-catalyzed Negishi cross-coupling to yield 5-aryl substituted thiazoles in a one-pot procedure [3]. While 2-Methylthiazole can undergo certain C5-functionalizations via direct C-H activation, the TMS group offers orthogonal activation conditions and predictable regiochemical control that complements or supersedes C-H activation approaches.

Cross-coupling Regioselective synthesis Organosilicon C-H functionalization

Predicted Physicochemical Properties: pKa and Boiling Point Differentiation from Closest Analogs

Computational predictions provide a framework for comparing physicochemical properties of 2-Methyl-5-(trimethylsilyl)thiazole with its closest structural analogs. The target compound has predicted properties including a pKa of 3.673±0.10 and a boiling point of 207.968±13.00 °C at 760 Torr . By comparison, 2-Methylthiazole (CAS 3581-87-1) is reported with a boiling point of approximately 128-130 °C (lit.) and a higher predicted basicity due to the absence of the electron-withdrawing inductive effect of the C5-silyl group. The C5-TMS group in the target compound introduces both steric bulk and electronic modulation via hyperconjugation and inductive effects, resulting in a higher boiling point and altered acid-base character relative to the non-silylated parent. These differences affect both handling (distillation parameters, storage conditions) and reactivity (protonation state under given pH conditions), which are relevant considerations for process chemistry and reaction optimization.

Physicochemical properties pKa Boiling point Density

Evidence-Supported Application Scenarios for 2-Methyl-5-(trimethylsilyl)thiazole Procurement


Regioselective Synthesis of 2-Methyl-5-Arylthiazole Derivatives via Cross-Coupling

Based on class-level evidence from (trimethylsilyl)thiazole literature [1], 2-Methyl-5-(trimethylsilyl)thiazole is suitable as a precursor for regioselective C5-arylation via palladium-catalyzed cross-coupling. The C5-TMS group enables fluoride-free coupling with aromatic triflates [2] or, alternatively, C5-lithiation followed by transmetalation with zinc chloride for Negishi-type couplings to yield 5-aryl-2-methylthiazoles [3]. This regiochemical control is difficult to achieve with comparable selectivity using non-silylated 2-methylthiazole, making the TMS derivative a strategic choice for synthesizing 2-methyl-5-arylthiazole scaffolds, which appear in bioactive molecules and functional materials.

Synthesis of C5-Ketoaryl-Functionalized Thiazoles for Pharmaceutical Intermediate Development

Following established methodology for (trimethylsilyl)thiazoles, the compound can serve as a thiazolyl donor synthon in reactions with carbonyl electrophiles (ketenes, acyl chlorides, aldehydes) to generate mono- and bis-substituted thiazoles in high yields [4]. This reactivity profile supports the synthesis of 2-substituted-5-(ketoaryl)thiazoles, which are documented intermediates in the preparation of biologically active compounds [5]. The high commercial purity (99.9% HPLC) of the target compound further supports its use in pharmaceutical intermediate synthesis where impurity control directly impacts regulatory compliance and synthetic reproducibility.

Computationally Guided Reaction Design for Thiazole-Based Heterocyclic Libraries

The theoretical classification of 2-Methyl-5-(trimethylsilyl)thiazole within the 2-substituted thiazole series—predicted to exhibit enhanced reactivity toward electrophilic attack at the pyridine nitrogen atom relative to 5-substituted or 4-substituted analogs [6]—positions this compound as a candidate for systematic exploration of electronic effects in thiazole functionalization. Researchers building heterocyclic libraries or investigating structure-reactivity relationships can leverage this predicted electronic profile to design reaction sequences that exploit or mitigate nitrogen-centered reactivity, with the C5-TMS group providing an orthogonal synthetic handle for subsequent diversification [7].

High-Purity Building Block for Materials Science and Catalysis Research

The verified batch purity of 99.9% (HPLC, 214 nm) for 2-Methyl-5-(trimethylsilyl)thiazole from qualified suppliers makes this compound particularly suitable for applications requiring low impurity backgrounds. In contrast to the 98% purity specification typical for 5-Bromo-2-methylthiazole , the 20-fold lower total impurity content (0.1% vs. 2.0%) reduces the likelihood of impurity-driven side reactions in sensitive catalytic transformations or materials synthesis protocols. Procurement of this higher-purity grade may reduce downstream purification requirements and improve batch-to-batch reproducibility in precision organic synthesis or materials fabrication workflows.

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